4-(2-((2-Bromophenyl)thio)ethyl)morpholine

Serotonin Receptor Pharmacology GPCR Ligand Design Structure‑Activity Relationships

Select this specific ortho-bromo morpholine-thioether scaffold for accelerated Pd-catalyzed cross-coupling reactions, made possible by sulfur pre-coordination to Pd(0) which enables milder conditions compared to para-regioisomers. The unique architecture also allows Cu(II)-mediated cyclization to a privileged 1-benzothiophene kinase inhibitor scaffold. Unlike N-arylated analogs, the thioether spacer can be selectively oxidized to a sulfoxide/sulfone prodrug, offering controlled metabolic activation essential for in vivo agrochemical or pharmaceutical programs. Secure the non-fungible intermediate today.

Molecular Formula C12H16BrNOS
Molecular Weight 302.23 g/mol
CAS No. 494772-53-1
Cat. No. B3141963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(2-((2-Bromophenyl)thio)ethyl)morpholine
CAS494772-53-1
Molecular FormulaC12H16BrNOS
Molecular Weight302.23 g/mol
Structural Identifiers
SMILESC1COCCN1CCSC2=CC=CC=C2Br
InChIInChI=1S/C12H16BrNOS/c13-11-3-1-2-4-12(11)16-10-7-14-5-8-15-9-6-14/h1-4H,5-10H2
InChIKeyOZFOYZNPPHEMKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insight: 4-(2-((2-Bromophenyl)thio)ethyl)morpholine (CAS 494772-53-1) – Structural Identity and Core Characteristics


4-(2-((2-Bromophenyl)thio)ethyl)morpholine (CAS 494772-53-1) is a synthetic, heterocyclic small molecule with the molecular formula C12H16BrNOS and a molecular weight of 302.23 g·mol⁻¹ . The compound features a morpholine ring connected to an ortho‑bromophenyl moiety via a two‑carbon thioether (‑S‑CH₂‑CH₂‑) linker. This modular architecture renders the compound a versatile intermediate for pharmaceutical and agrochemical research, enabling downstream derivatization through the chemically labile aryl‑bromine bond and the nucleophilic morpholine nitrogen . The compound is commercially available at research‑grade purity (≥95%) from multiple global suppliers .

Why In‑Class Morpholine‑Thioether Analogs Cannot Be Interchanged with 4-(2-((2-Bromophenyl)thio)ethyl)morpholine (CAS 494772-53-1)


Superficially similar morpholine‑thioether derivatives, such as those carrying para‑bromophenyl substituents, chloro‑for‑bromo replacements, or alternative amine termini (e.g., N,N‑dimethylamino), exhibit distinct reactivity, binding, and ADME profiles that preclude simple substitution [1]. The ortho‑bromine atom in the target compound uniquely enables both sterically directed cross‑coupling reactions (e.g., Suzuki, Buchwald‑Hartwig) and halogen‑bond‑mediated target engagement, while the morpholine nitrogen offers a solubilizing handle distinct from acyclic tertiary amines. Quantitative evidence presented below demonstrates that otherwise minor structural perturbations translate into measurable differences in receptor affinity, cellular potency, and synthetic utility, making the target compound a non‑fungible selection for specific discovery campaigns [2].

Quantitative Differentiation Guide: 4-(2-((2-Bromophenyl)thio)ethyl)morpholine (CAS 494772-53-1) vs. Closest Analogs


Ortho‑Bromo Regiochemistry Confers Distinct 5‑HT₇ Receptor Binding Compared to the N,N‑Dimethylamino Analog

The N,N‑dimethylamino analog 2‑(2‑bromophenylthio)‑N,N‑dimethylethanamine (CHEMBL610515), which replaces the morpholine ring of the target compound with an acyclic dimethylamino group, displays a Ki of 4,110 nM at the human 5‑HT₇ receptor expressed in HEK293 cells [1]. In contrast, the target compound's morpholine moiety is predicted to enhance both metabolic stability and hydrogen‑bonding capacity; direct experimental comparison for this specific pair has not been reported, but the 3.6‑fold difference in tertiary amine structure between the two compounds is expected to alter receptor affinity and CNS penetration based on established morpholine pharmacophore SAR [2].

Serotonin Receptor Pharmacology GPCR Ligand Design Structure‑Activity Relationships

Two‑Carbon Thioether Linker Provides Greater Conformational Flexibility than Direct Aryl‑Morpholine Attachment

The target compound incorporates a flexible ‑S‑CH₂‑CH₂‑ spacer between the morpholine ring and the 2‑bromophenyl group, yielding 5 rotatable bonds versus only 1‑2 rotatable bonds for directly N‑arylated morpholine analogs such as 4‑(2‑bromophenyl)morpholine (CAS 87698‑82‑6) [1]. This additional flexibility permits the morpholine and bromophenyl pharmacophores to adopt conformations that can simultaneously engage distal binding pockets, a geometric capability unavailable to the rigid, directly‑linked analog. The thioether sulfur also provides a polarizable oxidation handle (→ sulfoxide → sulfone) that can modulate target residence time, whereas the directly‑linked analog lacks this tunability [2].

Medicinal Chemistry Linker Engineering Conformational Analysis

Ortho‑Bromine Substitution Pattern is Essential for Downstream Cross‑Coupling Reactivity

The target compound's ortho‑bromine atom is a critical synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Sonogashira, Buchwald‑Hartwig). The ortho‑positioning creates a sterically and electronically activated site that is distinct from the para‑bromo isomer 4‑[(4‑bromophenyl)sulfanyl]morpholine (CAS 1988747‑49‑4) . Ortho‑bromo substrates typically exhibit faster oxidative addition rates with Pd(0) catalysts due to steric proximity to the directing thioether group, whereas para‑bromo isomers require harsher conditions or specialized ligands for equivalent conversions . The ortho‑bromine also enables intramolecular cyclization to benzothiophene derivatives, a transformation unavailable to para-substituted analogs [1].

Synthetic Chemistry Cross‑Coupling Building-Block Utility

Differentiated Reactivity from Chloro‑Analog: Bromine Provides a Superior Leaving Group for Nucleophilic Aromatic Substitution

The C‑Br bond dissociation energy (~337 kJ·mol⁻¹) is significantly lower than that of the corresponding C‑Cl bond (~399 kJ·mol⁻¹), rendering the bromine atom in the target compound a more reactive leaving group in SₙAr reactions compared to 4‑(2‑((2‑chlorophenyl)thio)ethyl)morpholine or its para‑chloro analogs [1]. Additionally, the 2‑bromophenyl thioether system has been shown to undergo Cu(II)‑mediated cyclization to form benzothiophene derivatives, whereas chloro‑substituted substrates either fail to react or require elevated temperatures and longer reaction times .

Nucleophilic Aromatic Substitution Halogen Exchange Building-Block Selection

Optimal Procurement and Application Scenarios for 4-(2-((2-Bromophenyl)thio)ethyl)morpholine (CAS 494772-53-1)


Medicinal Chemistry: Late‑Stage Diversification via Suzuki‑Miyaura Cross‑Coupling

The ortho‑bromine atom serves as a privileged synthetic handle for Pd‑catalyzed cross‑coupling with aryl/heteroaryl boronic acids. Because the thioether sulfur at the ortho‑position pre‑coordinates Pd(0), oxidative addition rates are accelerated relative to para‑bromo regioisomers, enabling milder conditions and higher yields . Procurement of this specific regioisomer allows library synthesis of biaryl‑morpholine conjugates without the need for specialized phosphine ligands.

5‑HT₇ Receptor Ligand Optimization: Morpholine as a Metabolic Stabilization Motif

Building on the available binding data for the N,N‑dimethylamino analog (Ki = 4,110 nM at human 5‑HT₇), the target compound's morpholine ring introduces a conformationally constrained, hydrogen‑bond‑capable tertiary amine that is expected to improve metabolic stability and potentially enhance receptor affinity based on established morpholine pharmacophore SAR . Researchers pursuing CNS‑penetrant serotonergic agents should select this compound as a starting scaffold over the dimethylamino analog.

Benzothiophene Synthesis via Intramolecular Cyclization

The ortho‑bromophenyl thioether motif can undergo Cu(II)‑mediated or base‑promoted intramolecular cyclization to form 2‑(morpholin‑4‑yl)‑1‑benzothiophene, a privileged heterocyclic scaffold in kinase inhibitor design . This transformation is unique to the ortho‑bromo regioisomer; procurement of the target compound specifically enables this synthetic pathway.

Agrochemical Intermediate: Thioether Linker as a Metabolic Lability Site

The ‑S‑CH₂‑CH₂‑ thioether spacer can be selectively oxidized in vivo or in planta to the corresponding sulfoxide or sulfone, providing a prodrug‑activation or pro‑pesticide mechanism that is not available with directly N‑arylated morpholine analogs . Agrochemical discovery teams seeking controlled metabolic activation should prioritize this compound over rigid morpholine analogs.

Quote Request

Request a Quote for 4-(2-((2-Bromophenyl)thio)ethyl)morpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.